![molecular formula C11H10N4O2S B493864 [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B493864.png)
[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-324418 is a chemical compound known for its role as an inhibitor of Mycobacterium tuberculosis shikimate kinase. This enzyme is crucial in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria. The inhibition of this pathway can lead to the suppression of bacterial growth, making WAY-324418 a potential candidate for tuberculosis treatment .
Scientific Research Applications
WAY-324418 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the shikimate pathway and its role in bacterial metabolism.
Biology: It is used to investigate the biochemical pathways in Mycobacterium tuberculosis and other bacteria.
Medicine: It is being explored as a potential therapeutic agent for the treatment of tuberculosis.
Industry: It may have applications in the development of new antibiotics and antimicrobial agents.
Preparation Methods
The synthesis of WAY-324418 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:
Formation of the core structure: This often involves multi-step organic synthesis, including condensation reactions, cyclization, and functional group transformations.
Introduction of functional groups: This step may involve the use of reagents such as halogenating agents, oxidizing agents, and reducing agents under controlled conditions to introduce specific functional groups necessary for the compound’s activity.
Chemical Reactions Analysis
WAY-324418 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, nucleophiles, and electrophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Mechanism of Action
WAY-324418 exerts its effects by inhibiting the enzyme shikimate kinase in Mycobacterium tuberculosis. This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. By inhibiting this enzyme, WAY-324418 disrupts the production of these amino acids, leading to the suppression of bacterial growth. The molecular targets and pathways involved include the binding of WAY-324418 to the active site of shikimate kinase, preventing the enzyme from catalyzing its reaction .
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDRIBLMKYOXSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

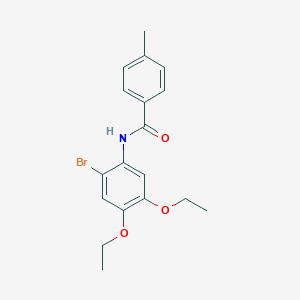

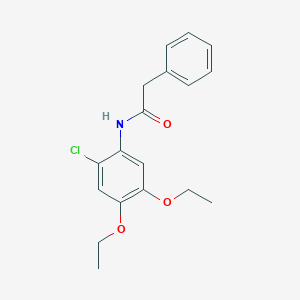

![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)

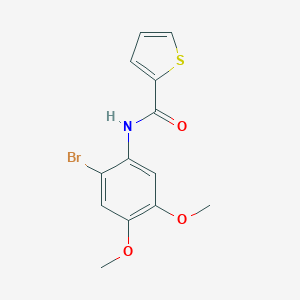
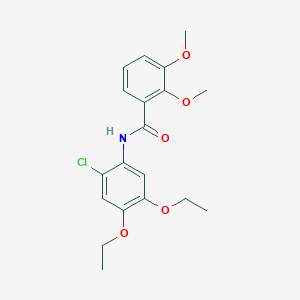
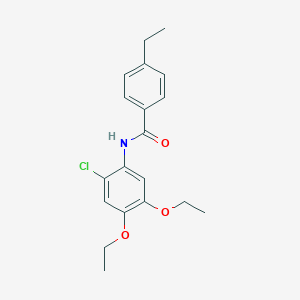
![Pyridine, 2-ethoxy-3-(5-furan-2-yl-[1,2,4]oxadiazol-3-yl)-6-methyl-](/img/structure/B493797.png)

![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)
![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B493804.png)
